molecular formula C6H12N2O2 B13178921 2-(2-Aminoethyl)morpholin-3-one

2-(2-Aminoethyl)morpholin-3-one

Cat. No.: B13178921
M. Wt: 144.17 g/mol
InChI Key: GCJKTTFNJLAOPE-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)morpholin-3-one: is an organic compound with the molecular formula C₆H₁₂N₂O₂ . This compound is part of the morpholine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a morpholine ring substituted with an aminoethyl group at the second position and a ketone group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(2-Aminoethyl)morpholin-3-one typically begins with readily available starting materials such as ethanolamine and morpholine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on using cost-effective raw materials, minimizing waste, and ensuring high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Aminoethyl)morpholin-3-one can undergo oxidation reactions, often resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-(2-Aminoethyl)morpholin-3-one is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex molecules used in medicinal chemistry .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. It is also employed in the development of fluorescent probes for imaging applications .

Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating lysosomal pH and as a potential treatment for lysosome-related diseases .

Industry: In the industrial sector, this compound is used in the production of polymers and as a corrosion inhibitor. It is also utilized in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)morpholin-3-one involves its interaction with specific molecular targets. One of the primary mechanisms is the modulation of lysosomal pH. The compound acts as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal enzymes such as Cathepsin B .

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)morpholine
  • Morpholin-3-one
  • Thiomorpholin-3-one

Comparison:

Uniqueness: 2-(2-Aminoethyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate lysosomal pH and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-(2-aminoethyl)morpholin-3-one

InChI

InChI=1S/C6H12N2O2/c7-2-1-5-6(9)8-3-4-10-5/h5H,1-4,7H2,(H,8,9)

InChI Key

GCJKTTFNJLAOPE-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(=O)N1)CCN

Origin of Product

United States

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